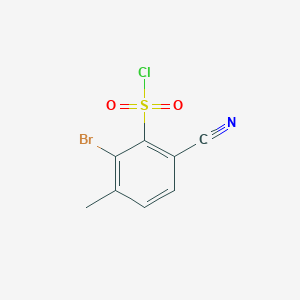

2-Bromo-6-cyano-3-methylbenzenesulfonyl chloride

Vue d'ensemble

Description

2-Bromo-6-cyano-3-methylbenzenesulfonyl chloride is a chemical compound with the following properties:

- Molecular Formula : C<sub>8</sub>H<sub>5</sub>BrClNO<sub>2</sub>S

- Molecular Weight : 294.55 g/mol

- It finds applications in various fields of research and industry1.

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-cyano-3-methylbenzenesulfonyl chloride consists of the following components:

- A benzene ring with a bromine substituent at position 2.

- A cyano group at position 6.

- A methyl group at position 3.

- A sulfonyl chloride functional group attached to the benzene ring.

- The overall structure is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Nucleophilic substitution : The sulfonyl chloride group can react with nucleophiles (such as amines or alcohols) to form new compounds.

- Arylation reactions : The bromine substituent makes it amenable to coupling reactions with other aromatic compounds.

- Acyl chloride reactions : The sulfonyl chloride group can undergo acylation reactions with amines or alcohols.

Physical And Chemical Properties Analysis

- Physical State : Typically a white to pale yellow solid.

- Melting Point : Varies depending on purity and crystalline form.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

- Stability : Sensitive to moisture and light; store in a dry, dark place.

Safety And Hazards

- Toxicity : This compound may be toxic if ingested, inhaled, or absorbed through the skin.

- Corrosivity : The sulfonyl chloride group makes it corrosive; handle with care.

- Safety Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.

Orientations Futures

Research avenues related to 2-Bromo-6-cyano-3-methylbenzenesulfonyl chloride include:

- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Industrial Applications : Assess its utility in materials science or organic synthesis.

Remember that this analysis is based on available information, and further exploration through scientific literature is recommended for a deeper understanding of this compound’s properties and applications.

Propriétés

IUPAC Name |

2-bromo-6-cyano-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c1-5-2-3-6(4-11)8(7(5)9)14(10,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBXYESKHJKLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-cyano-3-methylbenzenesulfonyl chloride | |

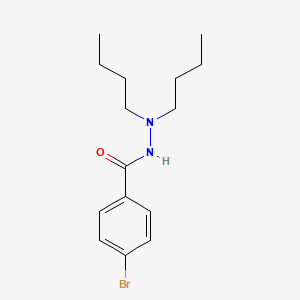

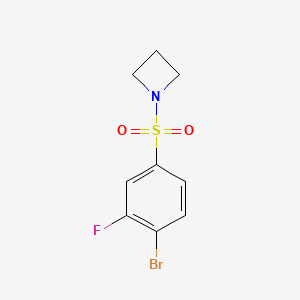

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)

methylamine](/img/structure/B1415495.png)